Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate
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Overview
Description
Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a benzyl group, a difluoropiperidine moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of Difluoro Substituents: The difluoro groups can be introduced via halogenation reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Carbamate Formation: The final step involves the reaction of the difluoropiperidine with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Benzyl alcohol and the corresponding amine.
Oxidation: N-oxides or other oxidized derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate depends on its specific application. In general, carbamates can act as enzyme inhibitors by forming stable carbamate-enzyme complexes. The difluoropiperidine moiety may interact with specific molecular targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog without the difluoropiperidine moiety.
N-Boc protected amines: Commonly used protecting groups for amines in organic synthesis.
Fluorinated piperidines: Compounds with similar structural features but different functional groups.
Uniqueness
Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate is unique due to the presence of both the difluoropiperidine moiety and the benzyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
benzyl N-[[(4S)-3,3-difluoropiperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c15-14(16)10-17-7-6-12(14)8-18-13(19)20-9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2,(H,18,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMLJOKRHDVQNA-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CNC(=O)OCC2=CC=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC([C@@H]1CNC(=O)OCC2=CC=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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